3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
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Overview
Description
3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by a complex structure incorporating multiple functional groups. Its unique molecular architecture allows it to participate in a diverse array of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions:
Starting materials: : The synthesis begins with readily available precursors such as 3-fluorobenzoyl chloride, 4-methylaniline, and 3-(pyridin-3-yl)-1,2,4-oxadiazole.
Reaction conditions: : The process may involve amide bond formation, triazole ring formation via click chemistry, and oxadiazole ring synthesis under controlled conditions (e.g., solvent choices, temperature, catalysts).
Industrial Production Methods: Scaling up the synthesis for industrial production entails optimization of each step to ensure yield, purity, and cost-efficiency. Automation and continuous flow chemistry may be employed to enhance productivity and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Due to the presence of reactive fluorine and methyl groups, substitution reactions with nucleophiles can occur.
Oxidation: : The compound can undergo oxidation, particularly at the methyl group, forming corresponding aldehydes or acids.
Reduction: : Reduction reactions can alter the nitrogens and the triazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: : Typical nucleophiles and solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products
Oxidation: : Leads to products such as 4-methyl-3-fluorobenzaldehyde.
Substitution: : Depending on the nucleophile used, products vary widely.
Scientific Research Applications
3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Its molecular structure allows it to act as a probe or ligand in biochemical assays and studies.
Medicine: : Potential therapeutic applications due to its biological activity.
Industry: : Utilized in the development of novel materials or as a catalyst in specialized reactions.
Mechanism of Action
Molecular Targets and Pathways
Binding Mechanisms: : Binds to specific biological targets due to its affinity with functional groups.
Pathways: : Inhibits or activates specific biochemical pathways by interacting with enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar compounds include those with related structural motifs such as:
3-fluoro-4-methyl-N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)benzamide): : Lacks the oxadiazole and pyridine groups.
4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Similar structure but lacks fluorine.
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Biological Activity
The compound 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzamide backbone with multiple functional groups including a fluorine atom and a pyridine moiety.
- Functional Groups : The presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings suggests potential for diverse biological interactions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
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Inhibition of Cancer Cell Proliferation :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, it exhibited cytotoxic effects against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values ranging from 0.65 to 2.41 µM .
- Comparative studies indicated that its activity may surpass that of traditional chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 expression .
- Molecular docking studies suggest strong interactions between the compound and key proteins involved in cancer progression, particularly through hydrogen bonding within the ATP pocket of kinases .
Kinase Inhibition
The compound also exhibits inhibitory activity against specific kinases:
- p38α MAP Kinase : It has been reported to inhibit p38α MAP kinase with IC50 values comparable to established inhibitors like SB203580 . This suggests a mechanism where the compound may modulate cellular signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 0.65 | Apoptosis induction via caspase activation |
Study 2 | MEL-8 (melanoma) | 2.41 | Inhibition of proliferation through kinase modulation |
Study 3 | A549 (lung cancer) | 0.12 | Targeting MAPK signaling pathways |
Research Findings
Research findings indicate that modifications to the chemical structure can enhance biological activity:
- Substitutions on the aromatic rings have been shown to affect binding affinity and selectivity towards target proteins, enhancing anticancer efficacy .
- The incorporation of halogen atoms and other electron-donating or withdrawing groups can significantly alter the pharmacological profile of similar compounds .
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O2/c1-12-4-5-13(9-15(12)20)18(28)22-7-8-27-11-16(24-26-27)19-23-17(25-29-19)14-3-2-6-21-10-14/h2-6,9-11H,7-8H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTYAGRUTCNRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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